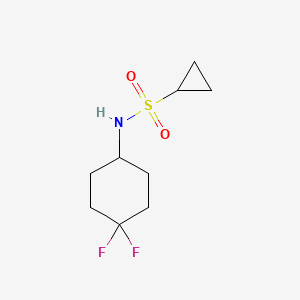

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2S/c10-9(11)5-3-7(4-6-9)12-15(13,14)8-1-2-8/h7-8,12H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHSKOBMFSTMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide typically involves the reaction of 4,4-difluorocyclohexylamine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale purification techniques, ensuring high yield and purity .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (R–SO₂–NH–R') exhibits characteristic reactivity, including:

Hydrolysis

Under acidic or basic conditions, sulfonamides undergo hydrolysis to yield sulfonic acids and amines:

For N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide, hydrolysis would produce cyclopropanesulfonic acid and 4,4-difluorocyclohexylamine .

Alkylation/Acylation

The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions. For example, treatment with alkyl halides or acyl chlorides under basic conditions leads to N-substituted derivatives:

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions:

Acid-Catalyzed Ring Opening

Strong acids (e.g., H₂SO₄) protonate the cyclopropane ring, leading to cleavage. The reaction proceeds via carbocation intermediates, forming alkenes or other products depending on substituents :

Transition Metal-Catalyzed Reactions

Cyclopropanes react with transition metals (e.g., Pd, Ru) in cross-coupling or cycloaddition reactions. For instance, ruthenium catalysts enable [2+1] cycloadditions with alkynes to form bicyclic structures :

Difluorocyclohexyl Substituent Reactivity

The 4,4-difluorocyclohexyl group influences electronic and steric properties:

Dehydrofluorination

Under strong bases (e.g., KOtBu), vicinal difluorides may undergo dehydrofluorination to form alkenes, though this is less common in cyclohexane systems due to steric constraints .

Comparative Reactivity with Structural Analogs

The table below highlights key differences in reactivity between this compound and related compounds:

| Compound | Reactivity Profile | Key Factors Influencing Reactivity |

|---|---|---|

| N-(2-fluorocyclohexyl) derivative | Moderate sulfonamide hydrolysis rates; slower cyclopropane ring-opening | Reduced fluorine electron-withdrawing effects |

| N-(3,3-difluorocyclobutyl) analog | Enhanced ring strain accelerates cyclopropane reactions | Smaller ring size increases strain energy |

| Non-fluorinated cyclohexyl analog | Lower stability under acidic conditions; slower sulfonamide hydrolysis | Absence of fluorine’s inductive stabilization |

Scientific Research Applications

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide has been identified as a potential modulator of specific biological targets. Research indicates that compounds with similar structures can inhibit enzymes or receptors involved in disease progression, particularly in cancer and inflammatory conditions.

Therapeutic Potential

- Cancer Treatment : The compound shows promise as an inhibitor of key signaling pathways involved in tumor growth. For instance, it may act on the Hippo signaling pathway, which regulates cell proliferation and apoptosis, making it relevant for cancer therapies .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory responses, potentially benefiting conditions such as rheumatoid arthritis and other autoimmune diseases .

Drug Development

This compound is being explored for its role in developing new therapeutic agents. Its ability to interact with specific receptors makes it a candidate for:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes linked to cancer progression .

- Receptor Modulation : Interaction studies are ongoing to evaluate its binding affinity to various biological targets .

Case Studies

Several case studies have highlighted the efficacy of compounds within this chemical class:

- A study evaluated the effects of similar sulfonamide derivatives on Th17 cell responses in mouse models of autoimmune diseases, demonstrating significant reductions in disease severity when optimized doses were administered .

- Another investigation focused on the pharmacokinetics of related compounds, showing favorable bioavailability and potential for oral administration .

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The target compound differs by lacking the thiazole-carboxamide backbone present in 108–111 . Instead, its cyclopropanesulfonamide group may reduce synthetic complexity while maintaining rigidity.

- Lower yields (e.g., 110 , 35%) correlate with polar substituents like hydroxyl groups, suggesting challenges in purification or stability .

Kappa Opioid Receptor Ligand AMG-bis-006 ()

AMG-bis-006 (N-(1-(cyclohexylcarbamoyl)-4,4-difluorocyclohexyl)-1-methyl-N-(2-methylbenzyl)-1H-imidazole-2-carboxamide) shares the 4,4-difluorocyclohexyl group but incorporates an imidazole-carboxamide scaffold.

Patent Derivatives with Cyclopropanesulfonamide ()

European Patent EP 2 697 207 B1 discloses compounds like N-(3-(2-...phenyl)-N-methylcyclopropanesulfonamide , featuring:

- Trifluoromethyl or Methyl Groups : These substituents increase electron-withdrawing effects and metabolic stability compared to the target compound’s difluorocyclohexyl group.

- Oxazolidinone Rings: Present in patent compounds but absent in the target molecule, suggesting divergent therapeutic targets (e.g., anti-inflammatory vs. CNS applications) .

Agrochemical Sulfonamides ()

Pesticides like flucycloxuron and flufenoxuron incorporate cyclopropane and sulfonamide motifs but with chlorophenyl/trifluoromethylphenoxy groups.

- Functional Contrast: The target compound’s difluorocyclohexyl group lacks the electron-deficient aromatic rings critical for pesticidal activity, highlighting how minor structural changes redirect applications from agriculture to pharmaceuticals .

Biological Activity

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a sodium channel blocker. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₄F₂N₁O₂S

- Molecular Weight : 212.27 g/mol

This compound features a cyclopropane moiety linked to a sulfonamide group, which is crucial for its biological activity.

This compound acts primarily as a selective inhibitor of the voltage-gated sodium channel NaV1.7. This sodium channel plays a significant role in pain perception and is a target for analgesic drugs. By selectively inhibiting NaV1.7, the compound may reduce pain without affecting other sodium channels involved in essential physiological processes such as cardiac function and muscle contraction .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

- Pain Management : As an inhibitor of NaV1.7, this compound shows promise in treating conditions characterized by chronic pain, such as neuropathic pain and inflammatory pain disorders .

- Cancer Therapy : Emerging research indicates that compounds with similar structures may have applications in oncology, particularly in targeting cancer cell proliferation through mechanisms involving sodium channels .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy and safety profile of compounds related to this compound:

-

Clinical Trials on Pain Management :

A clinical trial investigated the efficacy of a related sodium channel blocker in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo groups, supporting the hypothesis that selective NaV1.7 inhibitors can provide effective analgesia without major side effects . -

Oncological Applications :

A study evaluated the effects of sodium channel inhibitors on cancer cell lines. The findings suggested that these compounds could induce apoptosis in certain types of cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide with high purity?

- Methodology : Multi-step synthesis typically involves coupling the cyclopropanesulfonamide moiety to the 4,4-difluorocyclohexyl group under controlled conditions. Key parameters include:

- Reaction Temperature : 60–80°C for cyclization steps to ensure complete conversion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to remove unreacted intermediates and byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Resolve cyclohexyl fluorination patterns and cyclopropane ring protons (e.g., δ 1.2–1.8 ppm for cyclohexyl CH₂; δ 2.5–3.0 ppm for cyclopropane CH) .

- ¹⁹F NMR : Confirm difluoro substitution (δ -100 to -120 ppm for CF₂ groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Key Modifications :

- Cyclopropane Ring : Introduce substituents (e.g., methyl groups) to evaluate steric effects on target binding .

- Sulfonamide Group : Replace with carboxamide or phosphonamide to assess hydrogen-bonding interactions .

- Methodology :

- QSAR Modeling : Use computational tools (e.g., Schrödinger Suite) to correlate electronic (HOMO/LUMO) and steric (molar refractivity) properties with activity .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) with IC₅₀ determination via fluorescence polarization .

Q. What strategies improve aqueous solubility for in vivo studies?

- Salt Formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH in ethanol .

- Co-Crystallization : Explore crystalline forms with co-solvents (e.g., PEG 400) to enhance bioavailability, as demonstrated for structurally related sulfonamides .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the sulfonamide moiety .

Q. How can computational modeling predict target binding interactions?

- Docking Studies : Use crystal structures of homologous proteins (e.g., SARS-CoV-2 main protease, PDB ID 7Y3B) to model ligand-receptor interactions .

- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess fluorine’s role in hydrophobic pocket interactions .

Experimental Design & Data Analysis

Q. How to resolve contradictions in biological activity data across assays?

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions.

- Solution : Standardize buffer pH (7.4 for physiological relevance) and validate with positive controls (e.g., known kinase inhibitors) .

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers .

Q. What protocols mitigate impurities during scale-up synthesis?

- Common Impurities :

Advanced Physicochemical Studies

Q. How does polymorphism affect crystallinity and stability?

- Crystallographic Analysis : Screen polymorphs using X-ray diffraction (e.g., Form I vs. Form II) and correlate with DSC thermograms to identify thermodynamically stable forms .

- Stability Testing : Store crystals under accelerated conditions (40°C/75% RH) for 4 weeks and monitor degradation via HPLC .

Biological Application Guidance

Q. What in vivo models are suitable for pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.